REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([C:11]([NH2:14])=[CH:12][CH:13]=1)[C:7]([O:9]C)=[O:8].CI.[CH2:17](Cl)Cl>CN(C=O)C>[CH3:17][O:3][C:4]1[CH:5]=[C:6]([C:11]([NH2:14])=[CH:12][CH:13]=1)[C:7]([OH:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
0.145 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C(=CC1)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
443 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature under argon for 16 hr, at which time TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with brine (5×100 ml)
|
Type
|
CUSTOM
|
Details
|
the organic solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the crude product was added to 200 mg of NaOH in 5 mL of water
|
Type
|
TEMPERATURE
|
Details
|
and the reaction mixture was heated at 70° C. for 2 hr
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield crude product, which
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)O)C(=CC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |